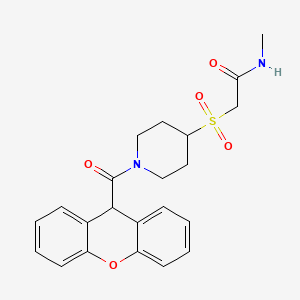
2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide, also known as XNT or XNMT, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of xanthene derivatives and has been studied extensively for its biochemical and physiological effects.
Scientific Research Applications
Antimicrobial and Antibacterial Applications
Several studies have focused on derivatives of piperidine and xanthene for their antimicrobial and antibacterial activities. For instance, derivatives synthesized by modifying piperidine structures have been evaluated for their efficacy against bacterial and fungal pathogens affecting tomato plants, with certain compounds displaying significant antimicrobial activities (Vinaya et al., 2009). Similarly, acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores were synthesized and tested for antibacterial potentials, revealing moderate to high effectiveness against various bacterial strains (Iqbal et al., 2017).
Synthesis and Characterization for Drug Development
Compounds related to 2-((1-(9H-xanthene-9-carbonyl)piperidin-4-yl)sulfonyl)-N-methylacetamide have been synthesized and characterized, exploring their potential in drug development. For instance, a study detailed the synthesis, characterization, and pharmacological evaluation of different 1,3,4-oxadiazole and acetamide derivatives, indicating their antibacterial and anti-enzymatic potentials (Nafeesa et al., 2017).
properties
IUPAC Name |
N-methyl-2-[1-(9H-xanthene-9-carbonyl)piperidin-4-yl]sulfonylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O5S/c1-23-20(25)14-30(27,28)15-10-12-24(13-11-15)22(26)21-16-6-2-4-8-18(16)29-19-9-5-3-7-17(19)21/h2-9,15,21H,10-14H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCCVWRDJWLBKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CS(=O)(=O)C1CCN(CC1)C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


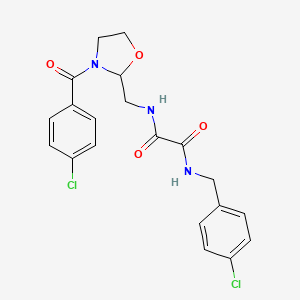
![N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2891215.png)
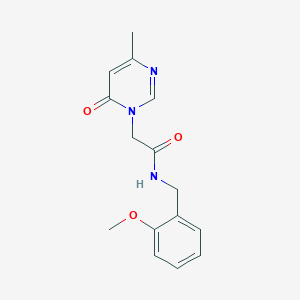
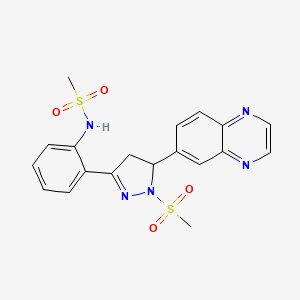
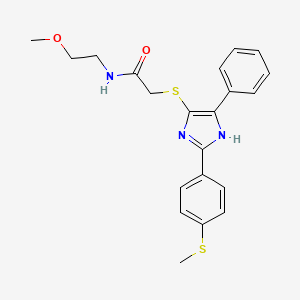
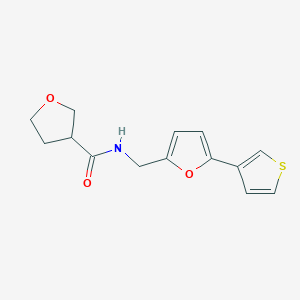
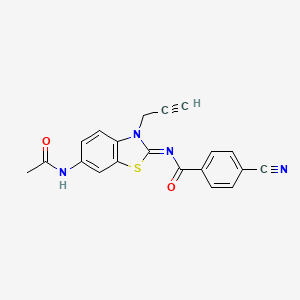
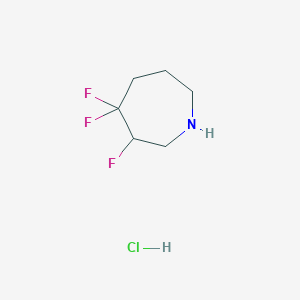
![1-[(2,6-Difluorophenyl)methyl]-3-nitro-1H-pyrazole](/img/structure/B2891226.png)
![1-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1H-pyrazole-3-carboxylic acid](/img/structure/B2891227.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2891232.png)
